molecular formula C24H29BrO2 B14187252 Decyl 9-bromo-9H-fluorene-2-carboxylate CAS No. 922499-57-8

Decyl 9-bromo-9H-fluorene-2-carboxylate

Cat. No.: B14187252
CAS No.: 922499-57-8
M. Wt: 429.4 g/mol
InChI Key: LKKHEQXNIYUQDR-UHFFFAOYSA-N
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Description

Decyl 9-bromo-9H-fluorene-2-carboxylate is a fluorene-derived compound featuring a bromine atom at the 9-position and a decyl ester group at the 2-carboxylate position. Its molecular formula is inferred as C₂₃H₂₅BrO₂, combining the 2-bromo-9H-fluorene core (C₁₃H₉Br, MW 245.115 g/mol ) with a decyl chain (C₁₀H₂₁O₂). The bromine substituent introduces steric and electronic effects, while the long alkyl chain enhances lipophilicity, influencing solubility and reactivity.

Key structural attributes:

  • Bromine at position 9: Enhances electrophilicity, making it reactive in substitution reactions.
  • Decyl ester at position 2: Increases hydrophobicity compared to shorter-chain esters (e.g., methyl or ethyl).

Properties

CAS No.

922499-57-8

Molecular Formula

C24H29BrO2

Molecular Weight

429.4 g/mol

IUPAC Name

decyl 9-bromo-9H-fluorene-2-carboxylate

InChI

InChI=1S/C24H29BrO2/c1-2-3-4-5-6-7-8-11-16-27-24(26)18-14-15-20-19-12-9-10-13-21(19)23(25)22(20)17-18/h9-10,12-15,17,23H,2-8,11,16H2,1H3

InChI Key

LKKHEQXNIYUQDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 9-bromo-9H-fluorene-2-carboxylate typically involves the esterification of 9-bromo-9H-fluorene-2-carboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Decyl 9-bromo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted fluorene derivatives.

    Oxidation Reactions: Formation of fluorenone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Decyl 9-bromo-9H-fluorene-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of decyl 9-bromo-9H-fluorene-2-carboxylate is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and ester group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fluorene Carboxylate Esters with Varying Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
Decyl 9-bromo-9H-fluorene-2-carboxylate C₂₃H₂₅BrO₂ 427.33 9-Br, 2-decyl ester High lipophilicity, reactive Br center Polymer precursors, pharmaceutical intermediates
Methyl 9-hydroxyfluorene-9-carboxylate (from ) C₁₅H₁₂O₃ 240.26 9-OH, 2-methyl ester Polar, hydrogen-bonding capability UV stabilizers, organic synthesis
2-Bromofluorene (from ) C₁₃H₉Br 245.11 2-Br High melting point (≈200°C), crystalline Building block for optoelectronic materials

Key Differences :

  • Reactivity : The bromine in the target compound facilitates nucleophilic substitution, unlike the hydroxyl group in methyl 9-hydroxyfluorene-9-carboxylate.
  • Solubility: The decyl chain renders the compound soluble in non-polar solvents (e.g., hexane), whereas methyl esters are more polar and water-miscible.

Alkyl Esters with Similar Chain Lengths

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Properties
Decyl acrylate (from ) C₁₃H₂₂O₂ 210.31 Acrylate with decyl chain Polymerizable vinyl group, low viscosity
Decyl methacrylate (from ) C₁₄H₂₄O₂ 224.34 Methacrylate with decyl chain Higher thermal stability than acrylates

Comparison :

  • Reactivity : Fluorene derivatives lack the polymerizable double bond found in acrylates/methacrylates, making them unsuitable for radical polymerization but stable under thermal stress.
  • Applications : Decyl acrylates are used in coatings/adhesives, whereas fluorene carboxylates are niche intermediates in organic electronics.

Halogenated Fluorene Derivatives

Compound Name Molecular Formula Substituents Boiling Point (°C)
2-Bromofluorene (from ) C₁₃H₉Br 2-Br 330–335 (at 760 mmHg)
9-Bromofluorene C₁₃H₉Br 9-Br ~320 (estimated)

Structural Impact :

  • Position of bromine : 9-Bromo derivatives exhibit greater steric hindrance than 2-bromo isomers, affecting crystal packing and melting points.

Research Findings and Implications

Synthetic Utility : The bromine atom in this compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to π-conjugated systems for organic semiconductors .

Thermal Behavior : Long alkyl chains lower melting points compared to unsubstituted fluorenes (e.g., 2-bromofluorene melts at ~200°C , while the decyl ester is likely liquid at room temperature).

Solubility : The decyl chain improves compatibility with organic solvents, making the compound advantageous in solution-processed materials.

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